4-Hydroxy-1-benzofuran-5-carbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with nitromethane in the presence of ammonium acetate (NH4OAc) in acetic acid (AcOH) to form an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The biological activity of 4-Hydroxy-1-benzofuran-5-carbaldehyde is attributed to its ability to interact with specific molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interfere with viral replication by targeting viral enzymes or host cell receptors .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
4-Hydroxybenzaldehyde: Lacks the furan ring but shares the hydroxy and aldehyde functional groups.
5-Hydroxy-2-benzofuran-1(3H)-one: Another benzofuran derivative with different functional groups.
Uniqueness: 4-Hydroxy-1-benzofuran-5-carbaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-hydroxy-1-benzofuran-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNVBBRZMYBRAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313884 | |
Record name | 4-Hydroxy-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59292-71-6 | |
Record name | NSC278074 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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